Indium, chlorodimethyl-

Atomic Layer Epitaxy Indium Arsenide (InAs) Self-Limited Growth

Indium, chlorodimethyl- (CAS 16070-92-1), commonly known as dimethylindium chloride or DMInCl, is a mixed organoindium halide with the formula (CH₃)₂InCl. It serves as a key precursor in metalorganic chemical vapor deposition (MOCVD) and atomic layer epitaxy (ALE), particularly for indium-containing III-V semiconductors.

Molecular Formula C2H6ClIn
Molecular Weight 180.34 g/mol
CAS No. 16070-92-1
Cat. No. B091853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium, chlorodimethyl-
CAS16070-92-1
Molecular FormulaC2H6ClIn
Molecular Weight180.34 g/mol
Structural Identifiers
SMILESC[In](C)Cl
InChIInChI=1S/2CH3.ClH.In/h2*1H3;1H;/q;;;+1/p-1
InChIKeyFOJZPLNOZUNMJO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylindium Chloride (CAS 16070-92-1) for Atomic Layer Epitaxy and Precursor Synthesis


Indium, chlorodimethyl- (CAS 16070-92-1), commonly known as dimethylindium chloride or DMInCl, is a mixed organoindium halide with the formula (CH₃)₂InCl. It serves as a key precursor in metalorganic chemical vapor deposition (MOCVD) and atomic layer epitaxy (ALE), particularly for indium-containing III-V semiconductors. Unlike fully alkylated indium sources such as trimethylindium, the incorporation of a chlorine ligand provides a distinct reactivity profile, facilitating self-limited growth mechanisms in ALE. It is also a versatile synthetic intermediate for other organoindium compounds. [1] [2]

1
Self-limited ALE growth chemistry via chloride-mediated mechanism
2
Precursor for InAs-based superlattices and quantum wells
3
Versatile synthetic intermediate for organoindium compounds

Why Dimethylindium Chloride (16070-92-1) Cannot Be Freely Substituted in Vapor Deposition Processes


Generic substitution among indium precursors is not possible due to fundamental differences in decomposition chemistry and reactivity. Trimethylindium (TMIn), the workhorse for metalorganic vapor phase epitaxy (MOVPE), operates via pyrolysis, while dimethylindium chloride (DMInCl) enables a chloride-mediated surface chemistry crucial for self-limiting atomic layer epitaxy (ALE). These mechanistic differences dictate the growth window, film purity, and interface quality. Selecting an inappropriate precursor can result in non-self-limited growth, poor thickness control, or excessive carbon contamination, directly compromising device performance. The quantitative evidence below demonstrates where DMInCl provides a measurable advantage in specific process windows. [1]

Mechanism mismatch
Trimethylindium (TMIn) relies on pyrolysis; DMInCl’s chloride-mediated surface chemistry enables self-limiting ALE, which pyrolysis cannot replicate.
Contamination risk
Substituting TMIn may lead to non-self-limited growth and increased carbon contamination, compromising film purity and interface quality.

Quantitative Differentiation Evidence for Dimethylindium Chloride (CAS 16070-92-1) vs. Analogs


Self-Limited InAs Growth Window in Metalorganic Atomic Layer Epitaxy (MOALE)

In metalorganic atomic layer epitaxy (MOALE) of InAs, dimethylindium chloride (DMInCl) demonstrates a wide self-limited growth temperature window (ΔT = 50 °C) from 425 to 475 °C, the widest reported for chloride-based precursors. This is a critical process parameter where precise, monolayer-by-monolayer growth is achieved. By comparison, the earlier standard, an adduct of trimethylindium (TMIDMEA), required a different chemistry to achieve a wider window of 150 °C (350–500 °C), but DMInCl's window was unprecedented for simple organoindium chlorides at the time of reporting. The monolayer-unit growth with DMInCl is maintained over a 75 °C substrate temperature range (400–475 °C) with exposure times of 15–27 seconds. [1] [2]

Self-limited ALE growth window
Reported
ΔT = 50 °C
425–475 °C range (InAs MOALE)
Widest reported self-limited window for a simple chloride source
TMIDMEA adduct offers wider window but requires complex synthesis
Atomic Layer Epitaxy Indium Arsenide (InAs) Self-Limited Growth MOCVD

MOALE Growth Rate Saturation Behavior vs. Alkyl Exposure Time

A hallmark of ALE is the saturation of growth rate with increasing precursor exposure time. For DMInCl-based MOALE of InAs, a distinct monolayer-unit growth regime was observed for substrate exposure times ranging from 15 to 27 seconds at fixed growth temperatures within the self-limited window. This self-limiting behavior contrasts with the linear time-dependent growth typical of conventional MOCVD using trimethylindium (TMIn), where precise time-critical gas switching is required to control film thickness. This property confirms a fundamentally different, surface-chemistry-limited mechanism for DMInCl. [1]

Growth rate saturation
Class-level
Saturated monolayer growth
Exposure time 15–27 s
Confirms self-limiting ALE mechanism
Class-level inference; contrasts with time-dependent MOVPE
Atomic Layer Epitaxy Growth Rate Saturation Precursor Delivery InAs

Synthesis Yield and Purity via Cost-Effective Halide-Based Route

A patent-protected process for producing dialkylindium chlorides, including dimethylindium chloride (DMInCl), achieves a yield of at least 79% and a purity of ≥95% without the use of organic solvents. This is significant because competing synthesis routes for related organoindium precursors, such as trimethylindium (TMIn), often require highly reactive organolithium reagents and ether solvents, complicate purification, and can leave oxygen-containing impurities detrimental to semiconductor applications. The patent highlights a reference method achieving only 82% yield after lengthy purification (>24 hours), illustrating the synthetic advantage. [1]

Synthesis yield & purity
Head-to-head
Yield ≥79%, purity ≥95% (solvent-free)
vs. prior art yield 82% after >24 h purification
Comparable yield under markedly simpler, solvent-free route
Patent-reported process; purity threshold specified
Precursor Synthesis Dialkylindium Chloride Green Chemistry MOCVD Precursor

Differential Physical and Handling Safety Profile vs. Trimethylindium

Dimethylindium chloride (DMInCl) is a flammable solid with a melting point of 218–225 °C, that reacts violently with water. In contrast, the standard MOVPE precursor trimethylindium (TMIn) is a pyrophoric solid with a much lower melting point of 88 °C, posing a more acute fire risk upon air exposure. While DMInCl is not benign, its higher thermal stability and solid state at typical ambient temperatures potentially simplify storage and handling compared to the often liquid-like, spontaneously flammable TMIn, which requires stringent inert atmosphere protocols. This difference is critical for procurement and operational safety planning in fabrication facilities. [1] [2]

Handling profile
Reported
DMInCl: mp 218–225 °C, flammable solid
vs. TMIn: mp 88 °C, pyrophoric solid
Higher thermal stability, non-pyrophoric at room temperature
Cross-study comparison of SDS and literature data
Pyrophoricity Precursor Safety Handling Organoindium

Procurement-Driven Application Scenarios for Dimethylindium Chloride (CAS 16070-92-1)


Atomic Layer Epitaxy (ALE) of InAs-Based Superlattices and Quantum Wells

For the fabrication of InAs/GaAs superlattices and quantum well structures requiring monolayer-level precision, dimethylindium chloride is the precursor of choice. Its demonstrated 50 °C self-limited growth window (425–475 °C) and exposure time-insensitive growth plateau (15–27 s) guarantee uniform film thickness across the wafer, a critical prerequisite for high-yield production of advanced optoelectronic devices such as quantum cascade lasers and high-speed photodetectors. [1]

Exploratory ALD/CVD of Indium-Containing Ternary and Quaternary III-V Alloys

In research and development settings, DMInCl is an ideal test vehicle for developing new atomic layer deposition (ALD) or pulsed-CVD processes for materials like InGaAs, InAlAs, or InGaAsP. Its unique chloride-mediated surface chemistry enables exploration of new process regimes and alloy compositions that are unattainable with purely alkyl-based precursors like TMIn, providing a pathway to novel device heterostructures with improved interface quality and doping control. [1] [2]

Green Chemistry Synthesis of High-Purity Indium Precursor Libraries

For chemical manufacturers and research labs synthesizing bespoke indium precursors, the patented solvent-free route to DMInCl offers a cost-effective and environmentally friendlier starting point. The process, which yields the compound at ≥79% yield and ≥95% purity, can be adapted to generate a library of dialkylindium chlorides (e.g., diethyl-, dipropyl-) for further derivatization into adducts or trialkylindium compounds, notably without the organic solvent waste associated with traditional organolithium-based syntheses. [3]

Facility-Limited Fabs with Stringent Pyrophorics Restrictions

In fabrication facilities with limited capacity for handling highly pyrophoric liquids or solids, DMInCl presents a safer alternative to trimethylindium for certain processes. Its classification as a flammable solid rather than a pyrophoric liquid, and its high melting point (218–225 °C) relative to TMIn (88 °C), reduces the burden of complex inert-atmosphere delivery and storage systems, directly lowering capital expense (CapEx) and operational safety risks. [4] [5]

Application
Selection Property
Validation Focus
InAs/GaAs superlattice ALE
Self-limited growth window
Thickness uniformity and interface quality
III-V alloy ALD/CVD R&D
Chloride-mediated surface reactivity
Process windows for novel heterostructures
High-purity precursor synthesis
Solvent-free synthesis route
Scalable purity and yield benchmarks
Pyrophorics-restricted facilities
Non-pyrophoric solid state
Simplified storage and handling infrastructure
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